molecular formula C9H13NO4 B1529598 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester CAS No. 1403767-30-5

7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester

Cat. No. B1529598
CAS RN: 1403767-30-5
M. Wt: 199.2 g/mol
InChI Key: FQWGPOWQQXTCNB-UHFFFAOYSA-N
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Description

“7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester” is an organic compound . It contains a total of 28 bonds, including 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of “7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester” is characterized by its bicyclic framework, which includes two six-membered rings and one eight-membered ring . It also contains functional groups such as an ester, a ketone, a secondary amine, and an ether .


Physical And Chemical Properties Analysis

The physical form of this compound is a white to yellow solid . It has a molecular weight of 199.21 . It is soluble in some polar organic solvents, such as chloroform, methanol, and dichloromethane, but insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

Research into bicyclic and tricyclic compounds, such as those structurally related to 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester, focuses on their synthesis and structural analysis. For instance, studies have developed stereocontrolled synthesis methods for dipeptide mimetics, offering insights into the preparation of these complex molecules in various stereoisomers (J. Mulzer, Frank Schülzchen, & J. Bats, 2000). Similarly, concise syntheses of bridged morpholines have been described, starting from furan-2,5-dicarboxylic acid, highlighting practical approaches to bicyclic compound synthesis (A. Zaytsev et al., 2016).

Peptidomimetic Applications

Compounds with bicyclic structures serve as rigid dipeptide mimetics, playing crucial roles in peptide-based drug discovery. They are utilized for structure-activity studies, offering a foundation for the development of novel pharmaceuticals. For example, research into the synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate demonstrates the utility of these compounds in mimicking dipeptides and exploring conformation-activity relationships (J. Cluzeau & W. Lubell, 2004).

Catalytic and Enantioselective Applications

Bicyclic compounds are also investigated for their potential in catalytic and enantioselective processes. Research into chiral 2-endo-substituted 9-oxabispidines and their application in the enantioselective oxidation of secondary alcohols highlights the versatility of these compounds as chiral ligands in catalytic processes, achieving good to excellent selectivity factors (M. Breuning et al., 2009).

Novel Synthetic Routes and Drug Discovery

Innovative synthetic routes for constructing bicyclic and tricyclic structures provide a pathway to novel drug discovery. Efficient syntheses of constrained peptidomimetics from pyroglutamic acid, for instance, underline the importance of these compounds in medicinal chemistry and drug design (P. Mandal et al., 2005).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the hazard statements H302, H315, and H319 , indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if on skin or hair, remove/take off immediately all contaminated clothing and rinse skin with water/shower (P302+P352) .

properties

IUPAC Name

methyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-13-8(12)9-3-7(11)2-6(10-9)4-14-5-9/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWGPOWQQXTCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(=O)CC(N1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester
Reactant of Route 2
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester
Reactant of Route 3
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester
Reactant of Route 4
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester
Reactant of Route 5
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester
Reactant of Route 6
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester

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